molecular formula C19H24N6OS B6038387 N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6038387
M. Wt: 384.5 g/mol
InChI Key: QBCLUTQZWNMNTJ-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features multiple heterocyclic structures

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-13-9-15(24-23-13)11-25-8-2-3-16(25)17-4-5-18(27-17)19(26)21-7-6-14-10-20-12-22-14/h4-5,9-10,12,16H,2-3,6-8,11H2,1H3,(H,20,22)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCLUTQZWNMNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCCC2C3=CC=C(S3)C(=O)NCCC4=CN=CN4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the thiophene and pyrrolidine moieties under controlled conditions. Common reagents used include various catalysts, solvents, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process is designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for research and application .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole structure.

    Metronidazole: A bactericidal agent with a nitroso-imidazole moiety.

Uniqueness

N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

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